2-Chloro-6-fluoro-4-formylphenylboronic acid
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Overview
Description
2-Chloro-6-fluoro-4-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BClFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-formylphenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-6-fluoro-4-carboxyphenylboronic acid.
Reduction: 2-Chloro-6-fluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-4-formylphenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as inhibitors of enzymes or as intermediates in the synthesis of biologically active compounds.
Material Science: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-formylphenylboronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The formyl group can participate in various reactions, acting as an electrophile in nucleophilic addition reactions or being reduced or oxidized under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of chlorine and fluorine, leading to different electronic properties and uses.
2-Fluoro-6-hydroxyphenylboronic acid:
Uniqueness
2-Chloro-6-fluoro-4-formylphenylboronic acid is unique due to the presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(2-chloro-6-fluoro-4-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBYTCYABRREPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C=O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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